molecular formula C12H23N3O3 B14779144 Tert-butyl 3-(2-aminopropanoylamino)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-aminopropanoylamino)pyrrolidine-1-carboxylate

Cat. No.: B14779144
M. Wt: 257.33 g/mol
InChI Key: XLSZZKBUIAYNFS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-aminopropanoylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H23N3O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-aminopropanoylamino)pyrrolidine-1-carboxylate typically involves the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-aminopropanoylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Various nucleophiles in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include carbonyl derivatives, amine derivatives, and substituted pyrrolidine compounds.

Scientific Research Applications

Tert-butyl 3-(2-aminopropanoylamino)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminopropanoylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of the target protein. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2-aminopropanoylamino)pyrrolidine-1-carboxylate is unique due to its specific functional groups, which provide distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry applications.

Properties

Molecular Formula

C12H23N3O3

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 3-(2-aminopropanoylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23N3O3/c1-8(13)10(16)14-9-5-6-15(7-9)11(17)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3,(H,14,16)

InChI Key

XLSZZKBUIAYNFS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCN(C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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